2,2,2-Trichloroethanol-13C2,D2
CAS No.: 1216995-48-0
Cat. No.: VC0029652
Molecular Formula: C2H3Cl3O
Molecular Weight: 153.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216995-48-0 |
|---|---|
| Molecular Formula | C2H3Cl3O |
| Molecular Weight | 153.392 |
| IUPAC Name | 2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
| Standard InChI | InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
| Standard InChI Key | KPWDGTGXUYRARH-HDZHEIKLSA-N |
| SMILES | C(C(Cl)(Cl)Cl)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
2,2,2-Trichloroethanol-13C2,D2 is formally named 2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol, indicating its isotopic labeling pattern. The compound is uniquely identified by several key identifiers in chemical databases and regulatory systems.
Table 1: Chemical Identifiers for 2,2,2-Trichloroethanol-13C2,D2
| Parameter | Value |
|---|---|
| CAS Registry Number | 1216995-48-0 |
| Molecular Formula | C2H3Cl3O |
| Molecular Weight | 153.40 g/mol |
| PubChem Compound ID | 57369139 |
| Standard InChI | InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
| Standard InChIKey | KPWDGTGXUYRARH-HDZHEIKLSA-N |
| SMILES Notation | C(C(Cl)(Cl)Cl)O |
This compound is a stable isotopologue of standard 2,2,2-trichloroethanol, with the key difference being the incorporation of two carbon-13 atoms in positions 1 and 2, along with two deuterium atoms replacing the hydrogens at carbon position 1 . This specific isotopic labeling pattern allows researchers to track the compound through metabolic processes with high precision.
Structural Characteristics
The molecular structure features a trichloromethyl group (-CCl3) attached to a methanol group where the methylene carbon is labeled with 13C and the two hydrogen atoms are replaced with deuterium (D2). The second carbon (which carries the three chlorine atoms) is also labeled with 13C. This strategic isotopic labeling creates a compound with identical chemical behavior to the unlabeled version but with distinctly different mass spectrometric properties, making it ideal for tracing studies.
Physical and Chemical Properties
2,2,2-Trichloroethanol-13C2,D2 maintains most of the same physical and chemical properties as its non-labeled counterpart, with slight differences in molecular weight due to the isotopic substitutions. The standard unlabeled 2,2,2-trichloroethanol has a molecular weight of 149.404 g/mol, while the labeled version weighs 153.40 g/mol due to the heavier isotopes .
While the chemical reactivity profile remains essentially unchanged from the parent compound, the isotopic labeling introduces unique spectroscopic properties that are exploited in analytical applications. The deuterium labeling at the methylene position affects NMR spectra, while the 13C labels provide distinctive signatures in carbon-13 NMR studies and mass spectrometry.
Applications in Research
Metabolic Pathway Studies
The primary research application of 2,2,2-Trichloroethanol-13C2,D2 is in the study of metabolic pathways. The compound's isotopic labeling allows researchers to track its movement and transformations through biological systems with high specificity. When introduced into a biological system, the compound's metabolic fate can be monitored by detecting the labeled atoms in various metabolites.
This capability is particularly valuable in pharmaceutical research for understanding drug metabolism and pharmacokinetics. By tracing the labeled atoms, researchers can identify metabolic intermediates and end products with high confidence, distinguishing them from endogenous compounds that would otherwise have identical chemical structures but different isotopic compositions.
Organic Synthesis Applications
In addition to its biological research applications, 2,2,2-Trichloroethanol-13C2,D2 serves as a valuable reagent in organic synthesis . The compound can function as a building block for creating more complex labeled compounds or as a protecting group in synthetic pathways where subsequent detection and quantification are required.
| Supplier | Package Size | Price | Reference |
|---|---|---|---|
| CymitQuimica | 10 mg | 2,353.00 € | |
| Various suppliers including LGC Standards and Santa Cruz Biotechnology | Various | Varies by quantity and purity |
The high cost of this compound reflects the specialized synthesis requirements and limited market demand typical of research-grade isotopically labeled compounds. Researchers should factor these costs into project planning when considering the use of this compound in metabolic or pharmacokinetic studies.
Analytical Methods for Detection
Mass Spectrometry
Mass spectrometry represents the primary analytical technique for detecting and quantifying 2,2,2-Trichloroethanol-13C2,D2 in research samples. The isotopic labeling creates a distinct mass shift compared to the unlabeled compound, allowing for highly specific detection even in complex biological matrices.
In mass spectrometry applications, the compound produces characteristic fragmentation patterns that reflect the presence of the deuterium and carbon-13 isotopes. The three chlorine atoms also create a distinctive isotope pattern due to the natural abundance of chlorine isotopes (35Cl and 37Cl), which, combined with the deliberate isotopic labeling, creates a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides another powerful tool for analyzing 2,2,2-Trichloroethanol-13C2,D2. The 13C labeling enables direct detection in 13C NMR without the sensitivity limitations typically associated with the low natural abundance of carbon-13, while the deuterium labeling can be observed through 2H (deuterium) NMR.
The isotopic labeling pattern creates distinctive splitting patterns in NMR spectra, allowing researchers to confirm the compound's identity and purity. Additionally, in metabolic studies, these distinctive NMR signatures can be traced through various metabolic products.
Synthesis Methods
The synthesis of 2,2,2-Trichloroethanol-13C2,D2 typically involves specialized methods that ensure the precise incorporation of stable isotopes while maintaining the compound's structural integrity. The synthesis generally begins with isotopically labeled precursors and proceeds through carefully controlled reactions to preserve the isotopic labeling pattern.
While specific synthesis details are often proprietary to the manufacturers of such specialized compounds, the general approach involves using 13C-labeled carbon sources and deuterium-labeled reagents as starting materials. The synthesis must be carefully optimized to maximize yield and isotopic purity, as any contamination with unlabeled material would reduce the compound's value for tracing studies.
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